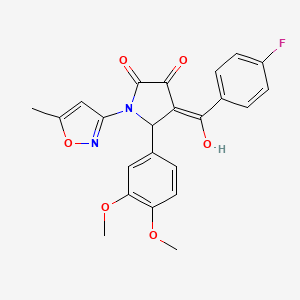

5-(3,4-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Description

This compound belongs to the 3-hydroxy-pyrrol-2-one class, characterized by a central pyrrolidinone scaffold substituted with diverse aryl and heteroaryl groups. The structure includes:

- 4-Fluorobenzoyl moiety: Introduces electronegativity and metabolic stability.

- 5-Methylisoxazol-3-yl substituent: A heterocyclic group contributing to solubility and binding specificity.

Properties

IUPAC Name |

(4E)-5-(3,4-dimethoxyphenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN2O6/c1-12-10-18(25-32-12)26-20(14-6-9-16(30-2)17(11-14)31-3)19(22(28)23(26)29)21(27)13-4-7-15(24)8-5-13/h4-11,20,27H,1-3H3/b21-19+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTEWGZZRLYDOOD-XUTLUUPISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(3,4-Dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, synthesis, and relevant studies that highlight its pharmacological properties.

Molecular Structure

- Molecular Formula : C25H29FN2O5

- Molecular Weight : 456.51 g/mol

- CAS Number : 615272-54-3

The compound features a complex structure that includes a pyrrole ring, methoxy groups, and a fluorobenzoyl moiety, contributing to its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study on related pyrrole derivatives demonstrated their effectiveness against various bacterial strains, suggesting a potential for developing new antibiotics based on this scaffold .

Anticancer Activity

In vitro studies have shown that the compound may possess anticancer properties. For instance, derivatives of pyrrole have been reported to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and death .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Compounds with similar functional groups have been documented to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This activity is crucial for developing treatments for chronic inflammatory diseases .

Neuroprotective Effects

Preliminary research indicates that the compound may exhibit neuroprotective properties. Studies on isoxazole derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .

Synthesis and Characterization

The synthesis of this compound has been documented through various synthetic routes involving multi-step reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound .

Pharmacological Studies

A comprehensive pharmacological evaluation was conducted using animal models to assess the efficacy of this compound in treating inflammatory conditions. The results indicated a significant reduction in inflammation markers compared to control groups, supporting its therapeutic potential .

Toxicology Profile

Toxicity studies are essential for understanding the safety profile of new compounds. Preliminary assessments suggest that this pyrrole derivative exhibits low toxicity at therapeutic doses, making it a candidate for further clinical evaluation .

Summary Table of Biological Activities

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its structural features that may interact with biological targets. Its derivatives have been investigated for anti-cancer and anti-inflammatory properties.

Case Studies:

- Anti-Cancer Activity : In vitro studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential as a chemotherapeutic agent .

- Anti-Inflammatory Effects : Research indicates that the compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

The biological activities of the compound have been explored through various assays, demonstrating its potential as a lead compound in drug development.

Notable Findings:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in disease pathways, including lipoxygenase and cyclooxygenase, which are crucial in inflammatory responses .

- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant activity, contributing to cellular protection against oxidative stress .

Synthesis and Derivatives

The synthesis of this compound and its derivatives has been achieved through several methods, including multi-step organic synthesis techniques. The ability to modify the structure allows for the exploration of various biological activities.

Synthetic Pathways:

- One-Pot Reactions : Researchers have developed efficient one-pot synthesis methods that streamline the production of this compound and its analogs .

- Functionalization Strategies : Various functionalization strategies have been employed to enhance biological activity and selectivity for specific targets .

Research Opportunities

The ongoing research into the applications of 5-(3,4-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one suggests several future directions:

- Clinical Trials : Further investigation through clinical trials is necessary to evaluate its efficacy and safety in humans.

- Mechanistic Studies : Understanding the mechanisms by which this compound interacts with biological systems will aid in optimizing its therapeutic potential.

- Novel Derivatives : Continued exploration of novel derivatives may yield compounds with improved pharmacological profiles.

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The compound’s synthesis involves multi-step processes, often leveraging coupling reactions and functional group transformations.

Core Pyrrolone Formation

The pyrrol-2(5H)-one backbone is typically synthesized via singlet-oxygen-mediated oxidation of furan derivatives, as demonstrated in methodologies for analogous compounds . For example:

-

Furan Oxidation : Singlet oxygen () generated via methylene blue photosensitization reacts with substituted furans to form 5-hydroxy-1H-pyrrol-2(5H)-ones.

-

Ring Expansion : Subsequent functionalization introduces substituents like the 4-fluorobenzoyl and 5-methylisoxazol-3-yl groups via nucleophilic acyl substitution or Suzuki-Miyaura coupling .

Functional Group Reactivity

The compound’s reactivity is dominated by its:

-

Hydroxyl Group (C3-OH)

-

Fluorobenzoyl Moiety

-

Methylisoxazole Substituent

Hydroxyl Group Transformations

The C3-OH group participates in:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Esterification | Acetyl chloride, pyridine | Acetyl-protected derivative |

| Phosphorylation | POCl₃, DMAP | Phosphate prodrug analogs |

| Oxidation | MnO₂, CH₂Cl₂ | Potential ketone formation |

Fluorobenzoyl Reactivity

The 4-fluorobenzoyl group undergoes:

-

Nucleophilic Aromatic Substitution : Reacts with amines or alkoxides under catalytic Pd conditions to form amides or ethers .

-

Hydrolysis : Acidic or basic conditions cleave the benzoyl group, though fluorinated analogs exhibit slower hydrolysis rates.

Methylisoxazole Modifications

The 5-methylisoxazol-3-yl group is stable under mild conditions but can undergo:

-

Ring-Opening : Strong acids or bases cleave the isoxazole ring to form β-ketoamide intermediates .

-

Electrophilic Substitution : Nitration or halogenation at the C4 position of the isoxazole under HNO₃/H₂SO₄ or Cl₂/FeCl₃.

Catalytic and Thermal Stability

The compound’s stability under varying conditions has been inferred from structurally related molecules:

Mechanistic Insights from Analogous Compounds

Research on apionucleosides and oxadiazole derivatives provides indirect insights:

-

Phosphoramidate Prodrug Formation : Masking the hydroxyl group as a phosphoramidate (e.g., using ProTide chemistry) improves cell permeability and metabolic stability .

-

Enzymatic Interactions : The fluorobenzoyl group may act as a hydrogen-bond acceptor in enzyme binding pockets, as seen in HBV polymerase inhibitors .

Unresolved Reactivity Questions

Gaps in the literature include:

-

Cross-Coupling Reactions : Limited data on palladium-catalyzed couplings at the pyrrolone C5 position.

-

Photochemical Behavior : Potential for [2+2] cycloadditions under UV light remains unexplored.

Comparison with Similar Compounds

Notes

Structural Nuances : The 3,4-dimethoxyphenyl substitution in the target compound is rare compared to 2,3- or 4-substituted analogs, warranting further exploration of its conformational stability.

Therapeutic Potential: Fluorobenzoyl and isoxazole motifs are associated with kinase inhibition (e.g., JAK/STAT pathways), though direct evidence for the target compound is lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.